3-phenyl-2H-1,2,4-oxadiazol-5-one
Description
3-Phenyl-2H-1,2,4-oxadiazol-5-one (CAS: Not explicitly provided; molecular formula: C₉H₇N₂O₂) is a heterocyclic compound featuring a fused oxadiazolone ring substituted with a phenyl group at the 3-position. Its structure has been crystallographically characterized, revealing planar ring systems interconnected via N–H⋯O, C–H⋯N, and C–H⋯O hydrogen bonds, forming complex molecular sheets . This compound is notable for its role as a bioisostere for carboxylic acids, offering improved lipophilicity (ΔlogD = +0.7 compared to benzoic acid) and enhanced bioavailability in drug design . It has been integrated into pharmacologically active compounds, including retinoids, AT1 antagonists, and enzyme inhibitors, due to its geometric and electronic mimicry of carboxylate groups .
Properties
IUPAC Name |
3-phenyl-2H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8-9-7(10-12-8)6-4-2-1-3-5-6/h1-5H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBDRBXGTCUBIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)ON2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=O)ON2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of Arylamidoximes with Succinic Anhydride
In a study by SciELO, benzamidoxime (1a ) reacted with succinic anhydride (2 ) in dioxane under reflux to yield 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl]propionic acid (3a ) with 70–85% efficiency. The reaction proceeds via nucleophilic attack of the amidoxime’s hydroxyl oxygen on the anhydride, followed by cyclodehydration (Figure 1). This method is scalable but requires prolonged heating (4–6 hours).
Mechanistic Pathway :
Ester-Mediated Cyclization
Methyl 2-haloacetates (e.g., methyl 2-chloroacetate, 2b ) react with phenylamidoxime (1a ) in dimethyl sulfoxide (DMSO) using tert-butoxide bases (e.g., t-BuONa) to form the oxadiazolone ring. Optimal conditions include:
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Solvent : DMSO
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Base : t-BuONa (2 equivalents)
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Temperature : Room temperature
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency and reduces time. A domestic microwave oven (60% power, 15 minutes) achieved 60–80% yields for this compound derivatives. This method avoids solvent use, aligning with green chemistry principles.
Example Protocol :
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Mix benzamidoxime (1a ) and methyl 2-bromoacetate (2a ) in a vortex mixer.
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Irradiate at 300 W for 10–15 minutes.
Industrial-Scale Production
Continuous Flow Reactors
Industrial methods prioritize scalability and reproducibility. Continuous flow systems enable rapid mixing and temperature control, reducing side products. A two-step process is employed:
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Amidoxime Synthesis : Reaction of benzonitrile with hydroxylamine.
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Cyclization : React amidoxime with methyl chloroacetate in a flow reactor (residence time: 5 minutes).
Key Parameters :
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Pressure | 2 bar |
| Throughput | 1 kg/h |
| Purity | >95% |
Solvent and Base Optimization
Solvent polarity and base strength critically influence yield (Table 1).
Table 1: Solvent and Base Screening for Cyclization
| Entry | Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | DMSO | t-BuONa | 18 | 50 |
| 2 | Ethanol | NaOH | 24 | 35 |
| 3 | DMF | K₂CO₃ | 12 | 45 |
| 4 | Acetone | NaOEt | 18 | 28 |
DMSO with strong bases (e.g., t-BuONa) maximizes deprotonation of the amidoxime, accelerating cyclization.
Characterization and Quality Control
Synthetic products are validated using:
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1H NMR : Peaks at δ 8.30–8.36 ppm (aromatic protons) and δ 4.44 ppm (oxadiazolone methylene).
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13C NMR : Carbonyl signals at δ 166.0 ppm (C=O) and δ 150.9 ppm (C=N).
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
3-phenyl-2H-1,2,4-oxadiazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-phenyl-2H-1,2,4-oxadiazol-5-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: The compound is used in the development of new materials, including polymers and dyes .
Mechanism of Action
The mechanism of action of 3-phenyl-2H-1,2,4-oxadiazol-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Table 1: Key Physicochemical Parameters of Selected 1,2,4-Oxadiazol-5-one Derivatives
Key Observations :
- Hydrophobicity : The phenyl-substituted oxadiazolone (logD +0.7) is significantly more lipophilic than benzoic acid, making it advantageous for crossing biological membranes .
- Halogen Substitution : Bromine in 4-(3-bromophenyl)-2-phenylphthalazin-1(2H)-one enables halogen bonding, a critical feature in protein-ligand interactions .
Table 2: Pharmacological Profiles of Oxadiazol-5-one Derivatives
Key Observations :
- Receptor Modulation: The phenyl-oxadiazolone scaffold in retinoids (e.g., EC₅₀ = 26 nM on RAR-β) demonstrates potency comparable to carboxylic acid-based drugs like tazarotene .
- Enzyme Inhibition : 1,3,4-Oxadiazol-5-one derivatives (e.g., compound 19) show selective sEH inhibition (IC₅₀ = 42 nM), highlighting the importance of ring isomerism on target specificity .
- Bioavailability : Replacement of tetrazole with oxadiazolone (compound 38a) improves pharmacokinetic parameters, underscoring its metabolic stability .
Q & A
Q. Optimization Strategies :
- Temperature Control : Elevated temperatures (80–120°C) improve reaction rates but require reflux conditions to avoid decomposition .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Lewis acids (e.g., ZnCl₂) can accelerate cyclization .
Q. Example Reaction Table :
| Precursor | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzamidoxime + Benzoyl Cl | POCl₃, DMF, 100°C, 6h | 75 | |
| Phenyl nitrile + Hydroxylamine | EtOH, reflux, 12h | 68 |
How do electronic effects of substituents on the phenyl ring influence the reactivity of this compound derivatives in nucleophilic substitution reactions?
Advanced Research Question
Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring increase electrophilicity of the oxadiazole ring, enhancing susceptibility to nucleophilic attack. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) reduce reactivity .
Q. Methodological Approach :
- Hammett Studies : Correlate substituent σ values with reaction rates.
- Computational Analysis : Use DFT to calculate partial charges on reactive sites (e.g., C-5 of oxadiazole) .
Q. Example Data :
| Substituent | σ Value | Reaction Rate (k, s⁻¹) |
|---|---|---|
| -NO₂ | +1.27 | 0.45 |
| -OCH₃ | -0.27 | 0.12 |
What spectroscopic and crystallographic methods are most effective for confirming the structure of this compound and its derivatives?
Basic Research Question
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.3–8.1 ppm (aromatic protons) and δ 5.8–6.2 ppm (oxadiazole ring protons) .
- ¹³C NMR : Carbonyl (C=O) signals at ~170 ppm .
- X-ray Crystallography : Resolves bond lengths (e.g., N-O: 1.36 Å) and confirms planarity of the oxadiazole ring .
Q. Validation Workflow :
Purity Check : HPLC (≥95% purity).
Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
How can researchers resolve discrepancies in biological activity data reported for this compound analogs across different studies?
Advanced Research Question
Discrepancies may arise from variations in assay conditions or compound purity. Recommendations:
- Standardized Assays : Use MIC (Minimum Inhibitory Concentration) for antimicrobial studies with consistent bacterial strains (e.g., S. aureus ATCC 25923) .
- Control Compounds : Include reference drugs (e.g., ciprofloxacin for antibacterial assays).
- Dose-Response Curves : Generate IC₅₀ values with triplicate measurements to ensure reproducibility .
Q. Example Contradiction Resolution :
| Study | IC₅₀ (µM) | Assay Condition |
|---|---|---|
| A | 12.5 | MTT assay, 24h incubation |
| B | 45.0 | Resazurin assay, 48h |
| Solution: Harmonize incubation time and assay type. |
What are the proposed mechanisms for the ring-opening reactions of this compound under acidic or basic conditions?
Mechanistic Research Question
- Acidic Conditions : Protonation at the N-2 position leads to ring cleavage, forming a nitrile and isocyanate intermediate .
- Basic Conditions : Hydroxide attack at C-5 generates an open-chain carboxylate derivative .
Q. Supporting Evidence :
- Kinetic Studies : Pseudo-first-order kinetics observed in basic hydrolysis .
- Isolation of Intermediates : Trapping with amines confirms isocyanate formation .
How can DFT calculations be applied to predict the regioselectivity of electrophilic attacks on this compound?
Computational Research Question
- Fukui Indices : Identify nucleophilic sites (e.g., C-5 has higher f⁻ index).
- Electrostatic Potential Maps : Highlight electron-deficient regions susceptible to electrophiles .
Q. Software Tools :
- Gaussian 16 (B3LYP/6-31G* basis set).
- Visualization: Multiwfn or VMD.
What in vitro assays are recommended for evaluating the antimicrobial potential of this compound derivatives?
Biological Research Question
- Antibacterial : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Antifungal : Disk diffusion assay for C. albicans.
- Cytotoxicity : Parallel testing on mammalian cells (e.g., HEK293) to assess selectivity .
Q. Example Protocol :
Prepare compound dilutions in DMSO (≤1% final concentration).
Incubate with cultures for 18–24h at 37°C.
Measure inhibition zones or optical density (OD₆₀₀).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
